Chlornaltrexamine is synthesized from naltrexone, a well-known opioid receptor antagonist. It falls under the classification of alkylating agents, specifically nitrogen mustards, which are characterized by their ability to form covalent bonds with nucleophilic sites in biological molecules. This property plays a critical role in its pharmacological effects.
The synthesis of chlornaltrexamine involves several steps:
The detailed synthetic pathway can be found in various studies that describe the chemical transformations involved in converting naltrexone to chlornaltrexamine, emphasizing the importance of reaction conditions and purification methods .
Chlornaltrexamine possesses a complex molecular structure characterized by its nitrogen mustard functionality. The molecular formula is typically represented as C₂₁H₂₃ClN₂O₃. Key structural features include:
Data regarding its melting point and solubility indicate that chlornaltrexamine is a crystalline solid with specific solubility characteristics in organic solvents .
Chlornaltrexamine undergoes several significant chemical reactions:
These reactions are essential for understanding how chlornaltrexamine exerts its pharmacological effects and how it can be utilized in therapeutic applications.
The mechanism by which chlornaltrexamine operates involves:
This mechanism highlights the importance of understanding both the pharmacokinetics and pharmacodynamics associated with chlornaltrexamine.
Chlornaltrexamine exhibits several notable physical and chemical properties:
These properties are critical for determining how chlornaltrexamine can be formulated for therapeutic use.
Chlornaltrexamine has several applications in scientific research:
Chlornaltrexamine (CNA; chemical name: 6β-[Bis(2-chloroethyl)amino]-17-(cyclopropylmethyl)-4,5α-epoxymorphinan-3,14-diol) is a covalent-modifying derivative of the opioid antagonist naltrexone. Its molecular formula is C24H32Cl2N2O3 (molar mass: 467.43 g/mol). The structure retains the morphinan core of naltrexone but incorporates a bis(chloroethyl)amino group at the 6β-position. This modification converts it into a nitrogen mustard alkylating agent [1] [5]. The presence of the 4,5α-epoxy bridge, phenolic 3-OH, and cyclopropylmethyl group on the nitrogen are critical for opioid receptor recognition [5] [8].
The chloroethyl groups confer electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine, histidine) in opioid receptor binding pockets. This results in irreversible receptor blockade [1] [7]. CNA’s stereochemistry at C-6β positions the alkylating group toward receptor nucleophiles, enhancing covalent binding efficiency [5].
Table 1: Key Molecular Properties of Chlornaltrexamine
Property | Value/Description |
---|---|
Molecular Formula | C24H32Cl2N2O3 |
Molar Mass | 467.43 g/mol |
Alkylating Group | Bis(chloroethyl)amino moiety at C6β |
Key Pharmacophores | 4,5α-Epoxy bridge, 3-OH, N-Cyclopropylmethyl |
Covalent Mechanism | Forms alkyl adducts with receptor nucleophiles |
CNA is synthesized from naltrexone via a two-step process:
The bis(chloroethyl)amino group is designed to form aziridinium ions in physiological conditions. These highly reactive intermediates attack nucleophilic amino acid residues (e.g., Glu/Asp carboxylates, Cys thiolates) in opioid receptors, forming irreversible covalent bonds [5] [7]. This design mimics classical nitrogen mustards (e.g., chemotherapeutic alkylators) but targets opioid receptors specifically due to naltrexone’s affinity [1].
CNA’s SAR highlights the role of the 6β-alkylating group in converting a reversible antagonist (naltrexone) into an irreversible ligand:
CNA exhibits mixed agonism-antagonism: It irreversibly blocks μ- (MOR), δ- (DOR), and κ-opioid receptors (KOR) but shows partial agonist activity at MOR and KOR before covalent bond formation [5] . This dual activity arises from initial receptor activation followed by permanent inactivation [10].
CNA belongs to a class of irreversible opioid ligands designed for receptor subtype studies:
Table 2: Comparison of Chlornaltrexamine with Key Analogous Compounds
Compound | Key Structural Feature | Receptor Selectivity | Activity Profile | Alkylation Target |
---|---|---|---|---|
Chlornaltrexamine | 6β-Bis(chloroethyl)amino | MOR/DOR/KOR | Irreversible antagonist | Multiple opioid receptors |
Naltrexone | 6β-Hydroxy, N-CPM | MOR/DOR/KOR | Reversible antagonist | N/A |
β-Funaltrexamine | 6β-Fumaroylamino | MOR > KOR | Irreversible antagonist | Primarily MOR |
Naloxazone | Hydrazone at C-14 | MOR-selective | Irreversible antagonist | MOR |
Chloroxymorphamine | 6β-Bis(chloroethyl)amino, N-H | MOR-selective | Irreversible agonist | MOR |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1